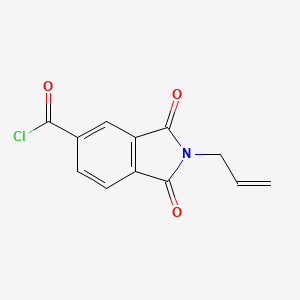
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a complex organic compound with a unique structure that includes a dioxoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride typically involves multiple steps. One common method includes the reaction of phthalic anhydride with allylamine to form the intermediate 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dioxoisoindole core.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amide derivative.
Scientific Research Applications
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of the compound.
N-Substituted Isoindoles: Compounds with similar core structures but different substituents.
Dioxoisoindole Derivatives: Various derivatives with modifications to the dioxoisoindole core.
Uniqueness
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
53616-71-0 |
|---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
1,3-dioxo-2-prop-2-enylisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO3/c1-2-5-14-11(16)8-4-3-7(10(13)15)6-9(8)12(14)17/h2-4,6H,1,5H2 |
InChI Key |
YISMMDWVECVVJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















